molecular formula C10H16ClN3 B3009463 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride CAS No. 1423025-37-9

2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B3009463
CAS No.: 1423025-37-9
M. Wt: 213.71
InChI Key: YRXLOXXXLAEPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3 and its molecular weight is 213.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Imidazo[4,5-c]pyridine derivatives, such as 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride, are synthesized through various methods, including Suzuki cross-coupling and hydrolysis reactions. These processes are essential for creating versatile compounds for further research and applications in chemistry and pharmacology (Du Hui-r, 2014).

Potential Antituberculotic Activity

  • Certain imidazo[4,5-c]pyridine derivatives have been synthesized and tested for antituberculotic activity. This highlights the potential therapeutic applications of these compounds in treating tuberculosis (L. Bukowski & M. Janowiec, 1996).

Antagonistic Properties

  • Imidazo[4,5-c]pyridine compounds have been identified as antagonists for certain receptors, like the P2X7 receptor. This receptor is involved in various physiological processes and diseases, making these compounds significant for therapeutic research (Devin M. Swanson et al., 2016).

Amplifiers in Antibiotic Research

  • Imidazo[4,5-c]pyridine derivatives have been studied as amplifiers of certain antibiotics like phleomycin against E. coli. This suggests their potential role in enhancing antibiotic efficacy (D. J. Brown et al., 1979).

Cardiotonic Drug Development

  • Research into 2-phenylimidazo[4,5-c]pyridines has revealed their potential as noncatecholamine, nonglycoside cardiotonic drugs with inotropic and vasodilator activities. This research could lead to the development of new treatments for heart conditions (D. Robertson et al., 1985).

Synthesis and Rearrangement Studies

  • Studies on the synthesis and rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride have been conducted to better understand the chemical properties and reactions of imidazo[4,5-c]pyridine derivatives (G. C. Wright, 1976).

Potential Anticancer Agents

  • Imidazo[4,5-c]pyridines have been synthesized and studied for their potential as anticancer agents. This is a significant area of research given the ongoing need for effective cancer treatments (C. Temple et al., 1987).

Antiviral Properties

  • Derivatives of imidazo[4,5-c]pyridine have shown potential as antiviral agents against various viruses, indicating their importance in the development of new antiviral drugs (D. J. Cundy et al., 1997).

Vibrational Spectra and Molecular Structure

  • The molecular structure and vibrational spectra of imidazo[4,5-c]pyridine derivatives have been studied using techniques like density functional theory and X-ray crystallography. These studies contribute to a deeper understanding of the physical and chemical properties of these compounds (J. Lorenc et al., 2008).

Properties

IUPAC Name

2-cyclopropyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7;/h7,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLOXXXLAEPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)N=C1C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.